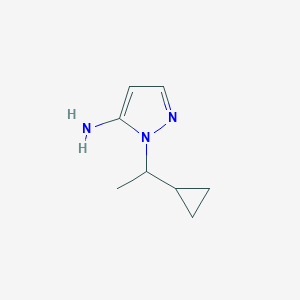
1-(1-cyclopropylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring attached to a cyclopropyl group through an ethyl linker. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Again, while specific reactions involving “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” are not available, pyrazoles and cyclopropanes are known to undergo a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and can be further functionalized through reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogens . Cyclopropanes, due to their ring strain, can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” would depend on its exact structure. Generally, pyrazoles are stable, aromatic compounds. The presence of the cyclopropyl group could introduce some ring strain .Applications De Recherche Scientifique
- Summary of Application: “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” is used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers . These compounds are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
- Method of Application: The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results: This method results in enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
- Summary of Application: “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” is a component of cyclaniliprole, an insecticide used for fruit, greenhouse, and some other crops .
- Method of Application: Cyclaniliprole is applied to crops to control pests. It has a low aqueous solubility and is non-volatile .
- Results: Cyclaniliprole has a high to moderate toxicity to most aquatic species, is highly toxic to bees, and moderately toxic to earthworms .
Organic Chemistry
Pesticide Chemistry
- Preparation of Chiral Enantioenriched Compounds
- Summary of Application: “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” is used in the preparation of a compound called "(1R*,2R*,3S*)-N-(tert-butyl)-2-ethyl-2-phenyl-3-(1H-pyrrol-1-yl)cyclopropane-1-carboxamide (23aag)" .
- Method of Application: This compound was obtained according to a certain procedure, employing pyrrole as a pronucleophile .
- Results: The results of this procedure were not detailed in the source .
- Preparation of (1S)-1-cyclopropylethyl acetate
- Summary of Application: “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” can be used in the preparation of a compound called "(1S)-1-cyclopropylethyl acetate" .
- Method of Application: The specific method of application was not detailed in the source .
- Results: The results of this procedure were not detailed in the source .
Safety And Hazards
Orientations Futures
The synthesis and study of new pyrazole derivatives is an active area of research, driven by the diverse biological activities of these compounds . Future research could potentially involve the synthesis of “1-(1-cyclopropylethyl)-1H-pyrazol-5-amine” and the investigation of its properties and potential applications.
Propriétés
IUPAC Name |
2-(1-cyclopropylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWXJQQUPZCXOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396355 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-1H-pyrazol-5-amine | |
CAS RN |
890591-87-4 |
Source


|
| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

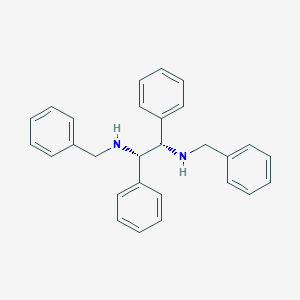
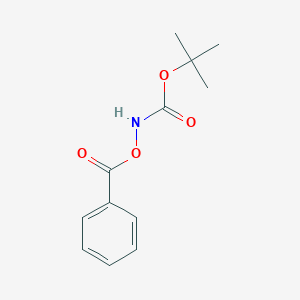
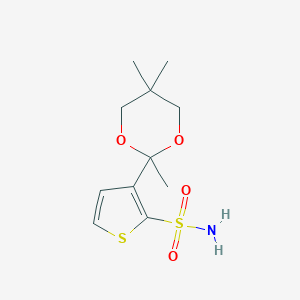
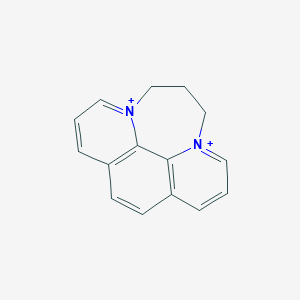
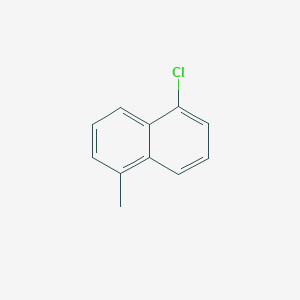
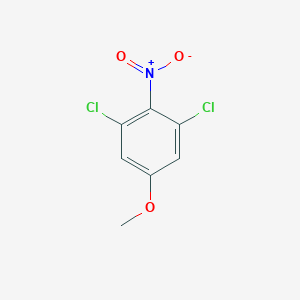
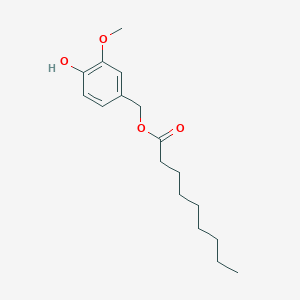
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
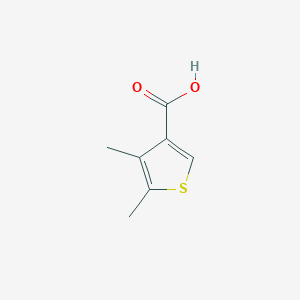
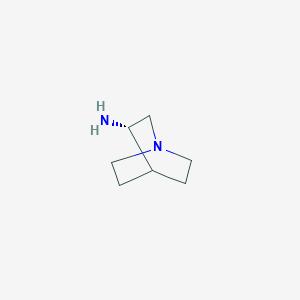
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
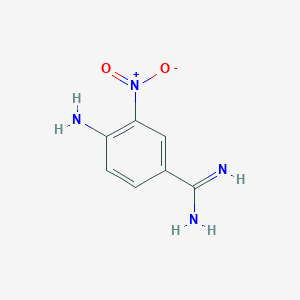
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)